molecular formula C20H9Cl2F7N4O2 B11489466 7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11489466
M. Wt: 541.2 g/mol
InChI Key: KDDRHRCFXGWQBS-UHFFFAOYSA-N
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Description

7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrimido[4,5-d][1,3]diazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrimido[4,5-d][1,3]diazine core, followed by the introduction of the halogenated phenyl groups and the trifluoromethyl groups. Common reagents used in these steps include halogenating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Halogenated phenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions between halogenated organic molecules and biological targets.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity as an inhibitor or modulator of specific enzymes or receptors, aiming to develop new therapeutic agents.

Industry

In the industrial sector, 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can be used in the production of specialty chemicals, including advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated phenyl groups and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE shares structural similarities with other halogenated pyrimido[4,5-d][1,3]diazine derivatives.
  • Compounds such as 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE and its analogs are often compared based on their chemical reactivity, biological activity, and potential applications.

Uniqueness

The uniqueness of 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of halogenated phenyl groups and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H9Cl2F7N4O2

Molecular Weight

541.2 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H9Cl2F7N4O2/c21-8-1-6-11(12(22)7-8)14-30-15-13(18(32-14,19(24,25)26)20(27,28)29)16(34)31-17(35)33(15)10-4-2-9(23)3-5-10/h1-7H,(H,30,32)(H,31,34,35)

InChI Key

KDDRHRCFXGWQBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=C(C=C(C=C4)Cl)Cl)(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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